硝酸銅(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cupric nitrate, also known as copper (II) nitrate, is an inorganic compound composed of copper and nitrate ions. It is a white solid that is soluble in water and is typically used in laboratory experiments, such as for the synthesis of other compounds, as a catalyst, and for the preparation of reagents. In addition, cupric nitrate has a wide range of applications in the medical, agricultural, and industrial fields.

科学的研究の応用

触媒

硝酸銅(II) は、さまざまな化学反応において触媒として使用され、活性化エネルギーの低い代替反応経路を提供し、反応を促進する上で重要です .

染料および顔料

硝酸銅(II) は、セラミック、ガラス、その他の材料を着色するために使用される染料や顔料の製造において重要な役割を果たしています .

バイオガス生産

研究により、硝酸銅(II) は牛糞などの有機物からのバイオガス生産を加速できることが示されており、これは再生可能エネルギー研究の重要な側面です .

分光法と光化学

硝酸銅(II) クラスターは、分光法を使用して気相で研究され、銅塩の電子構造とその光化学的挙動に関する洞察を得ています .

ナノ粒子合成

硝酸銅(II) は、抗菌処理や非線形光学研究で応用されている酸化銅ナノ粒子の合成に使用されます .

ナノ構造の形態制御

作用機序

Target of Action

Cupric nitrate, also known as Copper (II) nitrate, primarily targets copper-dependent enzymes and proteins in biological systems . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is the third most abundant trace element found in the human body .

Mode of Action

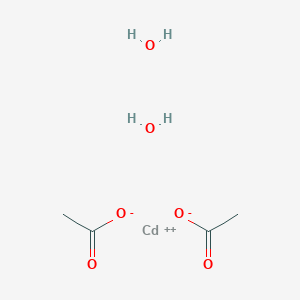

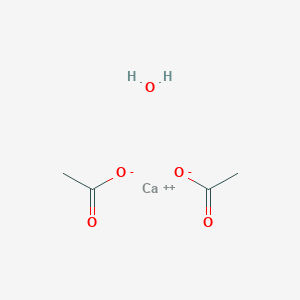

Cupric nitrate interacts with its targets by donating copper ions, which can then be incorporated into copper-dependent enzymes and proteins . In aqueous solution, the hydrates of cupric nitrate exist as the aqua complex [Cu(H2O)6]2+, which are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper (II) .

Biochemical Pathways

Cupric nitrate affects several biochemical pathways. For instance, copper is a component of intrauterine contraceptive devices (IUD) and the release of copper is necessary for their important contraceptive effects . Additionally, copper nanoparticles (CuNPs), which can be synthesized from cupric nitrate, have been shown to exhibit antimicrobial activity . The large surface area of the nanoparticles enhances their interaction with microbes to carry out broad-spectrum antimicrobial action .

Pharmacokinetics

It is known that copper, in general, is absorbed in the stomach and first part of the small intestine . About 80 percent of the absorbed copper is bound to liver metallothionein; the remainder is included into cytochrome c oxidase or sequestered by lysosomes .

Result of Action

The result of cupric nitrate’s action depends on its application. For instance, in the case of antimicrobial activity, the copper ions donated by cupric nitrate can cause damage to bacterial cells . In the context of contraception, the copper ions released by IUDs interfere with the motility of sperm, preventing fertilization .

Action Environment

The action, efficacy, and stability of cupric nitrate can be influenced by various environmental factors. For instance, the solubility of cupric nitrate hydrates in water is very high, which can affect its bioavailability . Additionally, the presence of other ions in the solution can affect the ligand exchange of the cupric ion . In the context of nanoparticle synthesis, the formulation process, environment, bacterial defense mechanism, and physical characteristics of nanoparticles can all affect the antimicrobial activity of the resulting CuNPs .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Cupric nitrate plays a role in various biochemical reactions. It has been found to be involved in the thermal decomposition properties of guanidine nitrate and basic cupric nitrate . In the presence of cupric nitrate, guanidine nitrate exhibits lower onset reaction temperatures and different stages of thermal decomposition . Furthermore, cupric nitrate has been used in the synthesis of copper oxide nanoparticles, which have shown antimicrobial activity and enhanced the germination and growth of some plants .

Cellular Effects

Cupric nitrate has been found to influence cellular functions. For instance, copper ions found in cell organelles like mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can also act as strong bactericidal, catalytic, anti-carcinogenic, and coating agents .

Molecular Mechanism

The molecular mechanism of cupric nitrate involves its interaction with other molecules at the atomic level. For instance, it has been found that cupric nitrate can catalyze the solvent-free synthesis of 3-aminopropenones and 3-aminopropenoates

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cupric nitrate can change over time. For instance, it has been found that cupric nitrate can catalyze certain reactions, leading to the production of new compounds

Dosage Effects in Animal Models

The effects of cupric nitrate can vary with different dosages in animal models. For instance, copper nanoparticles, which can be synthesized using cupric nitrate, have shown varied effects on animal performance depending on their size, shape, and dose

Metabolic Pathways

Cupric nitrate may be involved in various metabolic pathways. For instance, nitrate is a key component in the nitrogen cycle, which is a complex interplay among many microorganisms catalyzing different reactions

Transport and Distribution

Cupric nitrate can be transported and distributed within cells and tissues. For instance, nitrate transporters, which could potentially transport cupric nitrate, have been found to be localized in various parts of the cell

Subcellular Localization

It has been found that nitrate reductases, which could potentially interact with cupric nitrate, can be relocalized to the nucleus by certain proteins

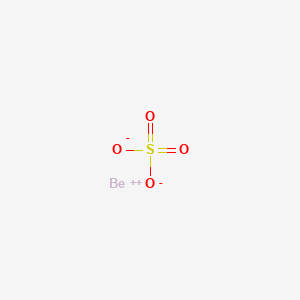

特性

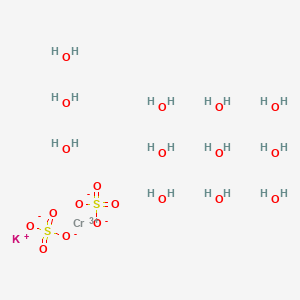

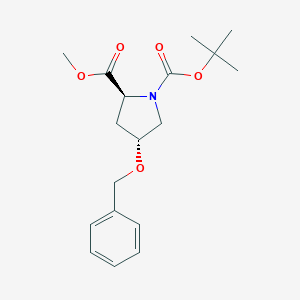

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cupric nitrate involves the reaction between copper metal and nitric acid.", "Starting Materials": ["Copper metal", "Nitric acid"], "Reaction": [ "Add 50 mL of concentrated nitric acid to a 250 mL beaker", "Add 1 gram of copper metal to the beaker", "Heat the beaker on a hot plate until the copper dissolves completely and a green solution is formed", "Allow the solution to cool to room temperature", "Filter the solution using a filter paper to remove any impurities", "Transfer the filtrate to a clean beaker", "Heat the beaker on a hot plate until the solution evaporates and crystals start to form", "Allow the solution to cool to room temperature", "Collect the crystals using a filter paper", "Wash the crystals with distilled water and dry them in an oven at 60°C for 1 hour", "The resulting product is Cupric nitrate" ] } | |

CAS番号 |

3251-23-8 |

分子式 |

CuHNO3 |

分子量 |

126.56 g/mol |

IUPAC名 |

copper;nitric acid |

InChI |

InChI=1S/Cu.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChIキー |

WXYNCCWBUXKSBG-UHFFFAOYSA-N |

SMILES |

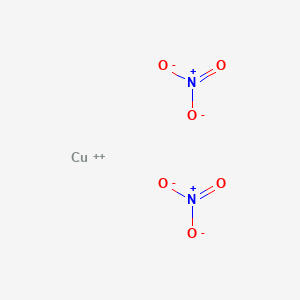

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |

正規SMILES |

[N+](=O)(O)[O-].[Cu] |

沸点 |

Sublimes |

Color/Form |

Large, blue-green, orthorhombic crystals |

密度 |

2.32 at 68 °F (USCG, 1999) |

melting_point |

238.1 °F (USCG, 1999) 255-256 °C |

その他のCAS番号 |

3251-23-8 10402-29-6 |

物理的記述 |

Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material. Liquid; PelletsLargeCrystals, Liquid |

ピクトグラム |

Oxidizer; Corrosive; Acute Toxic; Irritant; Environmental Hazard |

溶解性 |

Sol in water, ethyl acetate, dioxane |

同義語 |

copper(II) nitrate cupric nitrate |

製品の起源 |

United States |

Q & A

Q1: What is the molecular formula and weight of cupric nitrate?

A1: The most common form of cupric nitrate is the trihydrate, with the molecular formula Cu(NO3)2·3H2O. Its molecular weight is 241.60 g/mol.

Q2: What spectroscopic techniques are used to characterize cupric nitrate?

A2: Various techniques are employed to characterize cupric nitrate, including:

- X-ray diffraction (XRD): This method provides information about the crystal structure of cupric nitrate. []

- Extended X-ray absorption fine structure (EXAFS): This technique helps in analyzing the local atomic structure and coordination environment of copper in cupric nitrate and its derivatives. []

- UV-Vis spectroscopy: This method reveals information about the electronic transitions and coordination geometry of cupric nitrate. []

- Infrared (IR) spectroscopy: This technique identifies characteristic functional groups present in cupric nitrate. [, ]

Q3: Is cupric nitrate compatible with common laboratory materials?

A3: Cupric nitrate can be corrosive to some materials, particularly metals. It is crucial to choose compatible materials like glass or certain plastics for its handling and storage. []

Q4: What are the notable catalytic properties of cupric nitrate?

A5: Cupric nitrate exhibits Lewis acid properties, making it a valuable catalyst for various organic reactions. [] For example, it effectively catalyzes the Friedländer synthesis of quinoline derivatives. []

Q5: Can you provide specific examples of reactions catalyzed by cupric nitrate?

A5: Certainly! Cupric nitrate demonstrates catalytic activity in several reactions, including:

- Nitration of BODIPY: Cupric nitrate facilitates the introduction of nitro groups at specific positions of the BODIPY core. [, ]

- Oxidation reactions: It acts as an oxidant in organic synthesis, as demonstrated in the conversion of Hantzsch 1,4-dihydropyridines to their corresponding pyridines. []

- Regeneration of carbonyl compounds: Cupric nitrate supported on silica gel efficiently regenerates aldehydes and ketones from various derivatives like oximes and tosylhydrazones. []

Q6: What factors influence the selectivity of cupric nitrate as a catalyst?

A6: The selectivity of cupric nitrate-catalyzed reactions can be influenced by factors such as:

- Substrate structure: The substituents present on the reacting molecules can influence the regioselectivity and chemoselectivity of the reaction. For example, in the nitration of BODIPY, the substitution pattern dictates the position of nitro group introduction. []

Q7: What are the main applications of cupric nitrate?

A7: Cupric nitrate finds diverse applications across different industries:

- Catalyst preparation: It serves as a precursor for preparing copper-based catalysts. For example, copper chromite catalysts used in furfuryl alcohol production can be synthesized from cupric nitrate. [, ]

Q8: How does cupric nitrate impact the environment?

A9: Cupric nitrate can pose environmental risks if not handled and disposed of properly. It can contaminate water sources and negatively affect aquatic life. [] Implementing appropriate waste management practices, such as recycling spent catalysts containing cupric nitrate, is essential to minimize its environmental impact. [, ]

Q9: Are there any alternatives to cupric nitrate in its various applications?

A9: Yes, several alternatives to cupric nitrate exist, each with its advantages and drawbacks:

- Other copper salts: Cupric chloride, cupric sulfate, and cupric acetate are often explored as alternative copper sources. [, , , ]

- Alternative catalysts: Depending on the specific reaction, other Lewis acids or catalytic systems might be employed. []

Q10: What are the current research trends related to cupric nitrate?

A10: Current research on cupric nitrate focuses on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。